molecular formula C12H11FO3 B11813676 (3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol

(3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol

Cat. No.: B11813676
M. Wt: 222.21 g/mol
InChI Key: QLYDCGUXVGVWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol is an organic compound with the molecular formula C12H11FO3 and a molecular weight of 222.21 g/mol This compound features a furan ring substituted with a fluorine atom and a methoxyphenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol typically involves the reaction of 3-fluorofuran with 2-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the aldehyde group to a methanol group .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce (3-methylfuran-2-yl)(2-methoxyphenyl)methanol .

Scientific Research Applications

(3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorofuran-2-yl)(2-methoxyphenyl)methanol is unique due to its specific combination of a fluorinated furan ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

(3-fluorofuran-2-yl)-(2-methoxyphenyl)methanol

InChI

InChI=1S/C12H11FO3/c1-15-10-5-3-2-4-8(10)11(14)12-9(13)6-7-16-12/h2-7,11,14H,1H3

InChI Key

QLYDCGUXVGVWIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=C(C=CO2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.